![molecular formula C7H6Cl4O B14204844 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene CAS No. 825613-28-3](/img/structure/B14204844.png)
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene is a chemical compound with the molecular formula C7H4Cl4O and a molecular weight of 245.921 g/mol . This compound is known for its unique bicyclic structure, which includes a tetra-substituted chlorinated ring and an oxygen atom incorporated into the bicyclic framework. It is often used in research settings due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene typically involves the chlorination of a suitable precursor. One common method involves the reaction of a bicyclic diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
While specific industrial production methods for 2,3,4,4-Tetrachloro-8-oxabicyclo[32This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic chlorine gas used in the process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while oxidation can produce compounds with additional oxygen functionalities .
Scientific Research Applications
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its chlorinated and oxygenated functional groups. These interactions can lead to the inhibition of specific enzymes or the modification of molecular pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octane: Similar in structure but lacks the double bond present in 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-ene: Similar structure but with the double bond in a different position.
2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2,6-diene: Contains two double bonds, making it more reactive.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of an oxygen atom within the bicyclic structure. This unique configuration imparts distinct chemical properties, making it valuable for various research applications .
Properties
CAS No. |
825613-28-3 |
|---|---|
Molecular Formula |
C7H6Cl4O |
Molecular Weight |
247.9 g/mol |
IUPAC Name |
2,3,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H6Cl4O/c8-5-3-1-2-4(12-3)7(10,11)6(5)9/h3-4H,1-2H2 |
InChI Key |
FZZXHRTUPQGIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=C(C1O2)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
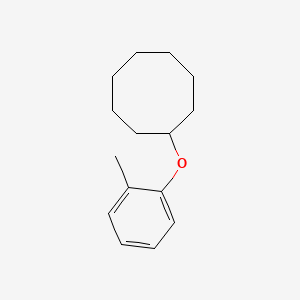
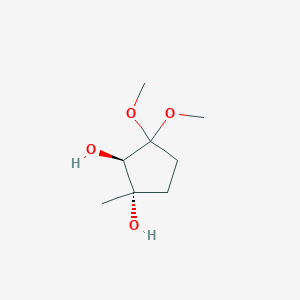

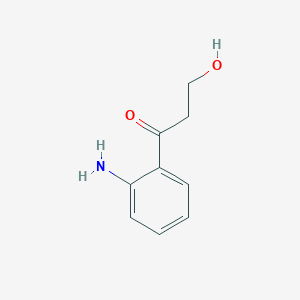

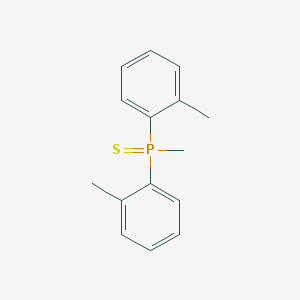
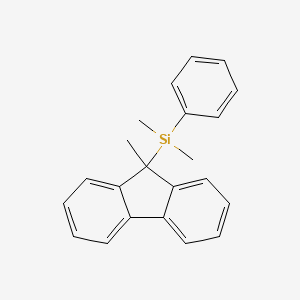
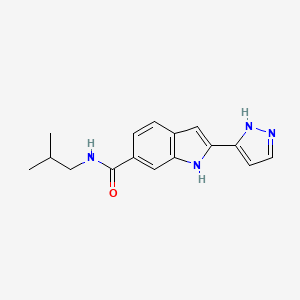
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
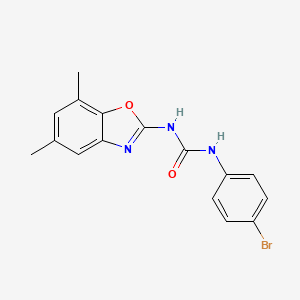
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
